Cas no 821776-48-1 (Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-)

Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- structure
821776-48-1 structure
Product name:Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-
CAS No:821776-48-1
MF:C13H15N3O2
MW:245.277102708817
CID:697324
PubChem ID:11311140

Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-
    • 4-[ethyl(2-methylprop-2-enyl)amino]-2-nitrobenzonitrile
    • DTXSID00461995
    • 821776-48-1
    • SCHEMBL3039896
    • AKOS018599729
    • Inchi: InChI=1S/C13H15N3O2/c1-4-15(9-10(2)3)12-6-5-11(8-14)13(7-12)16(17)18/h5-7H,2,4,9H2,1,3H3
    • InChI Key: XGPSLRYYXHAPLI-UHFFFAOYSA-N
    • SMILES: CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 245.116426730g/mol
  • Monoisotopic Mass: 245.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 72.8Ų

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